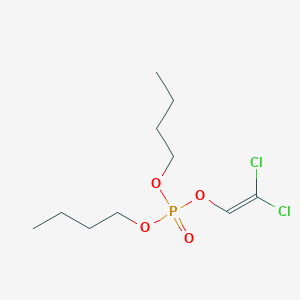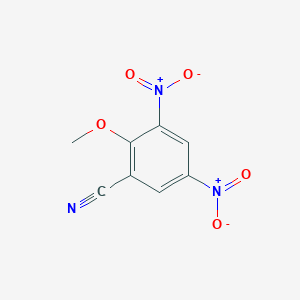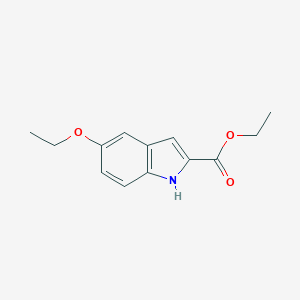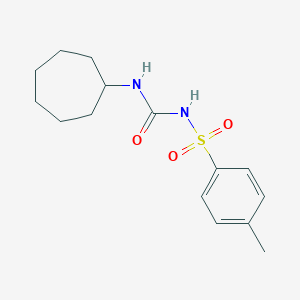
Heptolamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptolamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of amide compounds and is known for its unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Heptolamide in Ophthalmology
- Impact on Corneal Physiology: Dorzolamide, a topical carbonic anhydrase inhibitor (CAI) related to heptolamide, has been found to have minimal impact on corneal thickness, endothelial cell count, and corneal sensibility in patients with open-angle glaucoma or ocular hypertension. This suggests that dorzolamide, and by extension heptolamide, is safe for the cornea during glaucoma therapy (Kaminski et al., 1998).
Heptolamide in Metabolism and Behavioral Studies
- Energy Homeostasis in Fish: A study on palmitoylethanolamide, which shares some characteristics with heptolamide, demonstrated its role in regulating energy homeostasis in goldfish. This could indicate a broader role for compounds like heptolamide in metabolic processes in various species (Gómez-Boronat et al., 2020).
Heptolamide in Neuropharmacology
- Cognitive Function Enhancement: The long-acting cholinesterase inhibitor heptyl-physostigmine, which is similar to heptolamide, showed potential in enhancing learning performance in rats, indicating possible applications in neurodegenerative diseases or cognitive impairments (Iijima et al., 1992).
Heptolamide in Drug Development and Safety
- Role in Drug Discovery: The process of drug discovery, which involves heptolamide-like compounds, has evolved significantly with the advancement of molecular biology and genomics. This progression has led to more efficient identification and optimization of drug targets (Drews, 2000).
- Potential in Safety Pharmacological Assessments: Heptolamide and related compounds can be instrumental in the development of humanized in vitro tests for safety assessments, enhancing the prediction of human hazard and reducing reliance on animal models (Stummann & Bremer, 2008).
Propiedades
Número CAS |
1034-82-8 |
|---|---|
Nombre del producto |
Heptolamide |
Fórmula molecular |
C15H22N2O3S |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1-cycloheptyl-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C15H22N2O3S/c1-12-8-10-14(11-9-12)21(19,20)17-15(18)16-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3,(H2,16,17,18) |
Clave InChI |
QCCIACYFEQKAMZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCCC2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCCC2 |
Otros números CAS |
1034-82-8 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



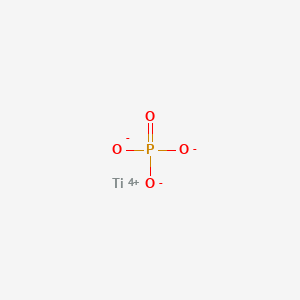
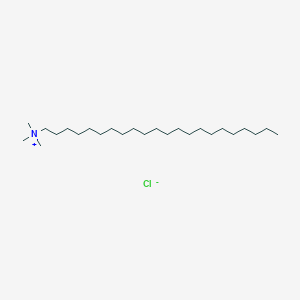


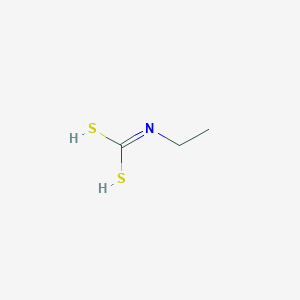

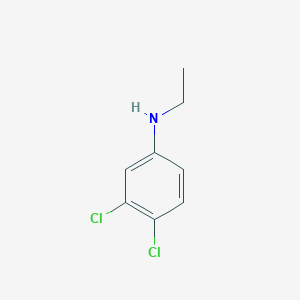
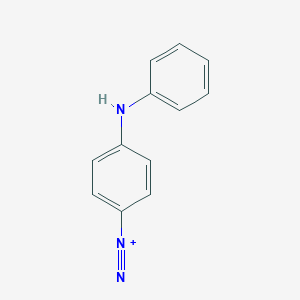
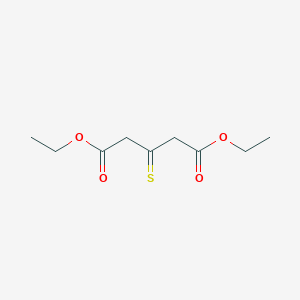
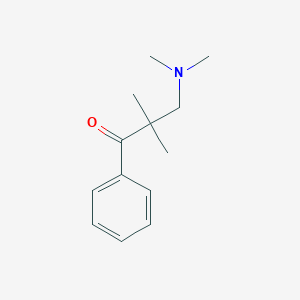
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B90866.png)
